1-(Azidomethyl)-4-(trifluoromethoxy)benzene
Overview
Description
The compound “1-(Azidomethyl)-4-(trifluoromethoxy)benzene” is a benzene derivative that contains an azidomethyl group (-CH2N3) and a trifluoromethoxy group (-OCF3). The azide group is a functional group known for its high reactivity, particularly in click reactions . The trifluoromethoxy group is a fluorinated structural motif that exhibits unique physicochemical characteristics .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, trifluoromethoxylated compounds can be synthesized using visible-light photoredox catalysis . Additionally, azidomethyl groups can be introduced through various methods, including nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with an azidomethyl group and a trifluoromethoxy group. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
The azide group is known for its participation in click reactions, a type of chemical reaction characterized by its efficiency and specificity . The trifluoromethoxy group, being electron-withdrawing, could potentially influence the reactivity of the benzene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its functional groups. For instance, the trifluoromethoxy group is known to exhibit unique physicochemical characteristics .Scientific Research Applications
Improved Synthesis Processes
- 1-(Azidomethyl)-4-(trifluoromethoxy)benzene has been the subject of research focusing on improved synthesis methods. An efficient nucleophilic substitution reaction was developed to produce this compound in high yield, emphasizing safety and efficiency. This process used a microcapillary tube reactor for safer handling due to the compound's potentially hazardous properties (Kopach et al., 2009).
Application in Corrosion Inhibition
- Research has explored the synthesis of 1,2,3-triazole derivatives from this compound. These derivatives showed potential as inhibitors against acidic corrosion of steels, indicating a practical application in materials science (Negrón-Silva et al., 2013).
Synthesis of New Derivatives and Compounds
- The compound has been used in the synthesis of new azides, like 1,3,5-Tris[(azidomethyl)dinitromethyl] benzene, showcasing its versatility in creating novel compounds with potential applications in various fields of chemistry (Hong et al., 1998).
Contribution to Organic Chemistry
- Research has demonstrated the compound's role in the synthesis of other organic compounds, like 1,2-didehydro-3- and -4-(trifluoromethoxy)benzene. These findings contribute significantly to the field of organic chemistry, expanding the range of available synthetic routes (Schlosser & Castagnetti, 2001).
Role in Polymer Research
- In polymer research, derivatives of this compound have been synthesized and characterized, contributing to the development of novel fluorine-containing polyetherimides. This indicates its significance in the field of polymer chemistry and materials science (Xin-hai, 2010).
Photochemistry and Photoaffinity Labelling
- The compound has been investigated for its photochemical properties, specifically in the context of photoaffinity labeling. Studies on its derivatives reveal their potential utility in this area, especially at low temperatures (Shaffer & Platz, 1989).
Mechanism of Action
Safety and Hazards
Future Directions
The development of new synthetic methods and applications for azide- and trifluoromethoxy-containing compounds is an active area of research . These functional groups offer unique reactivity and physicochemical properties that can be leveraged in various fields, including medicinal chemistry and materials science .
Properties
IUPAC Name |
1-(azidomethyl)-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O/c9-8(10,11)15-7-3-1-6(2-4-7)5-13-14-12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBANEPETVZWRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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